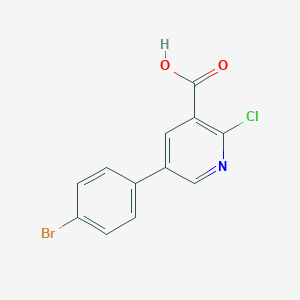
2-Chloro-5-(4'-bromophenyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(4'-bromophenyl)nicotinic acid, also known as 2-C5BPA, is an organic compound belonging to the class of nicotinic acids. It is a derivative of nicotinic acid and is used in a variety of scientific research applications. It is a white crystalline solid with a molecular formula of C10H7BrClNO2 and a molecular weight of 279.08 g/mol. 2-C5BPA is slightly soluble in water and has a melting point of approximately 149°C. It has a wide range of applications in the fields of biochemistry, pharmacology, and medicine.
Aplicaciones Científicas De Investigación
2-Chloro-5-(4'-bromophenyl)nicotinic acid is used in a variety of scientific research applications. It is used as a substrate for the enzyme nicotinic acid phosphatase, which is involved in the metabolism of nicotinic acid. It is also used as a substrate for the enzyme nicotinic acid aminotransferase, which is involved in the synthesis of nicotinic acid. It is also used to study the structure and function of nicotinic acid receptors, which are involved in the regulation of various physiological processes.
Mecanismo De Acción
2-Chloro-5-(4'-bromophenyl)nicotinic acid acts as an agonist of the nicotinic acid receptor, which is a G-protein coupled receptor that is involved in the regulation of various physiological processes. When this compound binds to the receptor, it causes an increase in intracellular calcium levels, which leads to the activation of various downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of nicotinic acid phosphatase and nicotinic acid aminotransferase, which are involved in the metabolism of nicotinic acid. It has also been shown to increase the expression of nicotinic acid receptors, which are involved in the regulation of various physiological processes. In addition, it has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Chloro-5-(4'-bromophenyl)nicotinic acid in laboratory experiments is that it is a relatively inexpensive compound that is readily available. It is also relatively stable, and can be stored at room temperature for extended periods of time. However, there are some limitations to its use. For example, it is not very soluble in water, and it can be difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Chloro-5-(4'-bromophenyl)nicotinic acid in scientific research. One potential direction is to further study the biochemical and physiological effects of this compound on nicotinic acid receptors and their downstream signaling pathways. Another potential direction is to investigate the potential therapeutic applications of this compound, such as its use as an anti-inflammatory and analgesic agent. Additionally, further research could be conducted to study the effects of this compound on other physiological processes, such as those involved in metabolism, cell proliferation, and apoptosis. Finally, further research could be conducted to study the effects of this compound on the development and progression of various diseases.
Métodos De Síntesis
2-Chloro-5-(4'-bromophenyl)nicotinic acid is synthesized from the reaction of 4-bromophenylacetic acid and 2-chloronicotinic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C in an inert atmosphere. The product is then purified by recrystallization or column chromatography.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-2-chloropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO2/c13-9-3-1-7(2-4-9)8-5-10(12(16)17)11(14)15-6-8/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHFNNFDPIYIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)
![t-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)
![(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B6315960.png)
![1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene]](/img/structure/B6315966.png)
